molecular formula C13H13FO2 B6212444 2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2731007-74-0

2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6212444
CAS No.: 2731007-74-0
M. Wt: 220.2
InChI Key:
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Description

2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and stability. The incorporation of a fluorine atom into the bicyclo[1.1.1]pentane skeleton can significantly alter its physicochemical properties, making it a valuable compound in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the introduction of a fluorine atom into the bicyclo[1.1.1]pentane core. One practical and scalable approach involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield the desired fluorinated compound . This method allows for the production of the compound on a large scale, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the photochemical steps and batch processing for subsequent reactions. The scalability of these methods ensures a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity and activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework, enhancing the compound’s overall stability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

2731007-74-0

Molecular Formula

C13H13FO2

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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